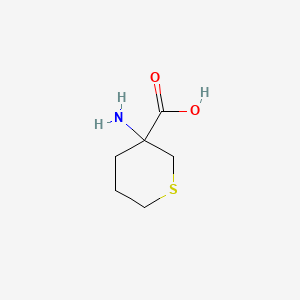

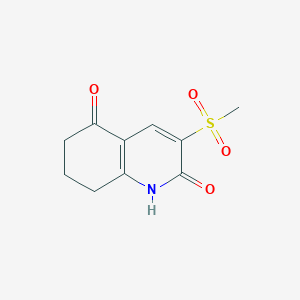

![molecular formula C12H19ClN2O2S B1523718 Clorhidrato de 2-[4-(pirrolidin-1-ilsulfonil)fenil]etanamina CAS No. 1224170-51-7](/img/structure/B1523718.png)

Clorhidrato de 2-[4-(pirrolidin-1-ilsulfonil)fenil]etanamina

Descripción general

Descripción

“2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación

Aplicaciones antibacterianas

Las sulfonamidas, que incluyen compuestos similares al clorhidrato de 2-[4-(pirrolidin-1-ilsulfonil)fenil]etanamina, han demostrado poseer propiedades antibacterianas significativas. Estos compuestos pueden inhibir el crecimiento de las bacterias al interferir con su capacidad para producir ácido fólico, que es esencial para la síntesis del ADN bacteriano y la división celular .

Aplicaciones antifúngicas

Además de las propiedades antibacterianas, las sulfonamidas también exhiben actividad antifúngica. Se pueden utilizar para tratar infecciones fúngicas al interrumpir la síntesis de ácido tetrahidrofólico, una forma de ácido fólico que los hongos necesitan para la síntesis de ácidos nucleicos y proteínas .

Aplicaciones de liberación de insulina

Se ha demostrado que algunas sulfonamidas tienen actividades de liberación de insulina, lo que podría ser beneficioso en el tratamiento de la diabetes. Estos compuestos pueden estimular el páncreas para que libere insulina, lo que ayuda a regular los niveles de azúcar en la sangre .

Aplicaciones inhibitorias de la anhidrasa carbónica

Las sulfonamidas son conocidas como inhibidores de la anhidrasa carbónica y se utilizan en aplicaciones médicas para controlar afecciones como el glaucoma, la epilepsia y el mal de altura al reducir la producción de humor acuoso o controlar el equilibrio electrolítico .

Aplicaciones hipoglucémicas

La actividad hipoglucémica de las sulfonamidas las convierte en candidatas para tratar la hiperglucemia y la diabetes tipo 2 al reducir los niveles de glucosa en sangre a través de diversos mecanismos .

Aplicaciones anestésicas

Los compuestos de sulfonamida se han utilizado como anestésicos debido a su capacidad para inducir la pérdida de sensación o conciencia, que se puede utilizar durante los procedimientos quirúrgicos .

Aplicaciones antiinflamatorias

Estos compuestos también muestran propiedades antiinflamatorias, lo que los hace útiles en el tratamiento de enfermedades inflamatorias al reducir la inflamación y aliviar el dolor .

Aplicaciones anticancerígenas

La investigación ha indicado que las sulfonamidas pueden poseer actividades anticancerígenas, lo que sugiere un posible uso en la prevención o terapia del cáncer al inhibir el crecimiento de las células cancerosas o inducir la apoptosis .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

The pyrrolidine ring and its derivatives are known to influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its action in different environments .

Análisis Bioquímico

Biochemical Properties

2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to bind selectively to certain enzymes, potentially inhibiting or activating their functions. For example, it has been shown to interact with enzymes involved in detoxification and clearance of toxic substances from the body . Additionally, the compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, further influencing biochemical pathways.

Cellular Effects

The effects of 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of proteins involved in stress responses and antidepressant-like effects in animal models . By affecting these pathways, the compound can alter cellular functions, potentially leading to therapeutic benefits or adverse effects depending on the context.

Molecular Mechanism

At the molecular level, 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring allows the compound to fit into enzyme active sites, either inhibiting or activating their functions. Additionally, the sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antidepressant-like activity and modulation of stress responses . At higher doses, toxic or adverse effects can occur, including potential damage to cellular structures and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with detoxification enzymes can influence the clearance of toxic substances from the body . Additionally, its effects on metabolic pathways can lead to changes in the levels of specific metabolites, further impacting cellular function.

Transport and Distribution

Within cells and tissues, 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic effects.

Subcellular Localization

The subcellular localization of 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.

Propiedades

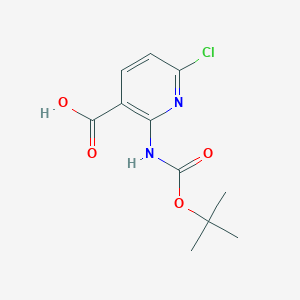

IUPAC Name |

2-(4-pyrrolidin-1-ylsulfonylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S.ClH/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVDJPBHXFTCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

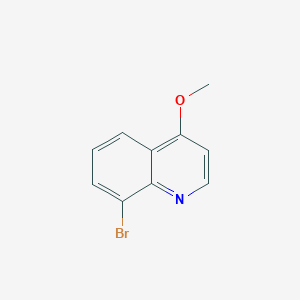

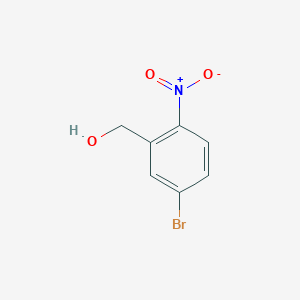

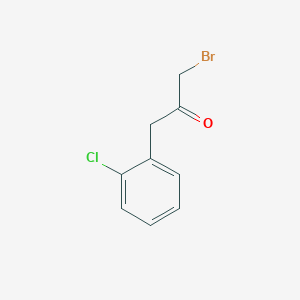

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)